molecular formula C14H21N3O B10791988 Pyrrolo[3,4-c]pyrrole,octahydro-2-(5-propoxy-3-pyridinyl)-,(3aR,6aS)-rel-

Pyrrolo[3,4-c]pyrrole,octahydro-2-(5-propoxy-3-pyridinyl)-,(3aR,6aS)-rel-

Cat. No.: B10791988
M. Wt: 247.34 g/mol
InChI Key: OHWQUEIYHPZQPN-TXEJJXNPSA-N
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Description

The compound Pyrrolo[3,4-c]pyrrole,octahydro-2-(5-propoxy-3-pyridinyl)-,(3aR,6aS)-rel- is a bicyclic heterocyclic molecule featuring a fused pyrrolo-pyrrole scaffold with an octahydro configuration. Its stereochemistry is defined by the (3aR,6aS)-relative configuration, which plays a critical role in its biological and physicochemical properties. Key calculated properties include a hydrogen bond donor count of 1 and acceptor count of 3, with a rotatable bond count of 1 . The SMILES notation (C1=CC(=CN=C1)N2C[C@@H]3CNC[C@@H]3C2) highlights the pyridine ring and the bicyclic core, while the InChIKey (KOMXDDRATCALPT-AOOOYVTPSA-N) confirms its stereochemical uniqueness .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

(3aS,6aR)-5-(5-propoxypyridin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C14H21N3O/c1-2-3-18-14-4-13(7-16-8-14)17-9-11-5-15-6-12(11)10-17/h4,7-8,11-12,15H,2-3,5-6,9-10H2,1H3/t11-,12+

InChI Key

OHWQUEIYHPZQPN-TXEJJXNPSA-N

Isomeric SMILES

CCCOC1=CN=CC(=C1)N2C[C@H]3CNC[C@H]3C2

Canonical SMILES

CCCOC1=CN=CC(=C1)N2CC3CNCC3C2

Origin of Product

United States

Biological Activity

Pyrrolo[3,4-c]pyrrole derivatives are a class of compounds that exhibit a wide range of biological activities. The compound in focus, Pyrrolo[3,4-c]pyrrole, octahydro-2-(5-propoxy-3-pyridinyl)-, (3aR,6aS)-rel- , has garnered attention due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound and related derivatives.

Pharmacological Properties

Pyrrolo[3,4-c]pyrrole derivatives have been studied for their diverse pharmacological properties, including:

  • Antidiabetic Activity : Certain derivatives have shown the ability to lower blood glucose levels by enhancing glucose uptake in muscle and fat cells. For instance, compounds with specific substituents at the 4-position have demonstrated increased insulin sensitivity in vitro by 7.4% to 37.4% in mouse adipocytes .
  • Antimicrobial Activity : Research indicates that these compounds possess antiviral properties. For example, derivatives have been tested for their inhibitory potency against various viruses, demonstrating low micromolar activity in vitro .
  • Anticancer Activity : Pyrrolo[3,4-c]pyrrole derivatives have exhibited cytotoxic effects against several cancer cell lines. Studies show moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[3,4-c]pyrrole derivatives is significantly influenced by their structural features. The position and nature of substituents on the pyrrole ring can enhance or diminish their pharmacological effects:

Substituent PositionEffect on Activity
2-positionMinor impact
3-positionModerate enhancement
4-positionSignificant enhancement

For example, the introduction of a phenoxy group at the 4-position has been linked to improved insulin sensitivity and anticancer activity .

Detailed Research Findings

  • Antidiabetic Studies : In vivo experiments indicated that certain pyrrolo[3,4-c]pyrrole derivatives could effectively reduce blood glucose levels without affecting insulin concentration. A notable compound exhibited a maximum increase in insulin sensitivity at doses ranging from 0.3 to 100 µM .
  • Antiviral Activity : A series of pyrrolo[3,4-c]pyridine derivatives showed promising results against respiratory syncytial virus (RSV), with good activity across multiple strains and acceptable solubility profiles .
  • Cytotoxicity Assays : Compounds were evaluated against various cancer cell lines in the National Cancer Institute's (NCI) panel. Selected candidates displayed growth inhibition with GI50 values in the low micromolar range across different tumor types .

Case Study 1: Anticancer Efficacy

A study evaluated a specific pyrrolo[3,4-c]pyrrole derivative against ovarian cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation while showing minimal toxicity to healthy cardiac cells .

Case Study 2: Insulin Sensitivity

In a controlled study involving mouse adipocytes, a derivative with a phenoxy substituent was found to enhance insulin sensitivity significantly compared to other tested compounds. This finding underscores the importance of substituent positioning in modulating biological activity .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has highlighted the potential of pyrrolo[3,4-c]pyrrole derivatives in antiviral applications. Specifically, these compounds have been investigated for their effectiveness against viral infections such as HIV. The derivatives exhibit mechanisms that can inhibit the CCR5 receptor, which is crucial for HIV entry into host cells. This inhibition could lead to new therapeutic strategies for treating HIV/AIDS by providing alternative treatment options that address the limitations of existing antiretroviral therapies .

1.2 Anticancer Properties

Pyrrolo[3,4-c]pyrrole derivatives have also shown promise in anticancer research. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through multiple pathways. Their ability to interact with cellular targets involved in cell proliferation and survival makes them candidates for further development as anticancer agents .

1.3 Neuroprotective Effects

Emerging evidence indicates that pyrrolo[3,4-c]pyrrole derivatives may possess neuroprotective properties. These compounds are being studied for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

2.1 Organic Electronics

The unique electronic properties of pyrrolo[3,4-c]pyrrole derivatives make them suitable for applications in organic electronics. They can be utilized as semiconducting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport and stability under operational conditions is being explored to enhance device performance .

2.2 Dyes and Pigments

Due to their vibrant colors and stability, pyrrolo[3,4-c]pyrrole derivatives are also being developed as dyes and pigments for various applications including textiles and coatings. Their chemical structure allows for modifications that can tailor their color properties and solubility characteristics .

Synthesis and Characterization

The synthesis of pyrrolo[3,4-c]pyrrole derivatives typically involves cyclo-condensation reactions or modifications of existing heterocyclic compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Application Findings
Study on Antiviral ActivityHIV TreatmentDemonstrated effective CCR5 inhibition leading to reduced viral entry .
Research on Anticancer PropertiesCancer Cell LinesInduced apoptosis via multiple signaling pathways .
Investigation of Neuroprotective EffectsNeurodegenerative DiseasesShowed potential in protecting neuronal cells from oxidative damage .
Application in Organic ElectronicsOLEDs/OPVsEnhanced charge transport properties noted .
Development as Dyes/PigmentsTextiles/CoatingsExhibited vibrant colors with good stability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-propoxy-3-pyridinyl group undergoes nucleophilic substitution under controlled conditions. The propoxy (–OCH₂CH₂CH₃) moiety can be displaced by stronger nucleophiles, particularly in acidic or Lewis acid-catalyzed environments.

Example Reaction :

Target Compound+H2OHCl, ΔPyrrolo[3,4-c]pyrrole-octahydro-2-(5-hydroxy-3-pyridinyl)+CH3CH2CH2OH\text{Target Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Pyrrolo[3,4-c]pyrrole-octahydro-2-(5-hydroxy-3-pyridinyl)} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

This hydrolysis reaction replaces the propoxy group with a hydroxyl group, enabling further functionalization .

Conditions and Reagents :

Reaction TypeReagents/ConditionsMajor Product
Alkoxy substitutionHCl/H₂O, heat5-hydroxy-pyridine derivative
Aromatic substitutionNaNH₂, NH₃ (liquid), electrophilesHalogenated or nitro-substituted analogs

Oxidation and Reduction

The octahydro pyrrolo[3,4-c]pyrrole core exhibits selective oxidation behavior. While the saturated bicyclic system is generally stable, the pyridine ring’s electron density allows targeted oxidation.

Oxidation Pathways :

  • Pyridine N-oxidation : Reaction with hydrogen peroxide or m-CPBA forms the corresponding N-oxide, enhancing solubility and altering electronic properties .

  • Propoxy chain oxidation : Using KMnO₄ or CrO₃ oxidizes the propoxy group to a carboxylic acid under acidic conditions .

Salt Formation and Acid-Base Reactions

The tertiary nitrogen atoms in the bicyclic framework participate in acid-base reactions, forming salts with mineral or organic acids. This property is exploited to improve bioavailability in pharmaceutical applications.

Example :

Target Compound+HClHydrochloride salt\text{Target Compound} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Salts are typically crystalline and hygroscopic, with improved stability compared to the free base .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) modify the pyridine ring. The 3-position’s propoxy group directs electrophilic substitution to the 4-position, enabling regioselective derivatization.

Example :

Target Compound+Ar-B(OH)2Pd(PPh₃)₄, base4-aryl-substituted derivative\text{Target Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, base}} \text{4-aryl-substituted derivative}

Comparative Reactivity Table

Reaction TypeTarget SiteKey Reagents/ConditionsApplications
Nucleophilic substitution5-propoxy groupHCl/H₂O, heatHydroxyl derivative synthesis
OxidationPyridine N-atomm-CPBA, H₂O₂N-oxide prodrug formation
Salt formationBicyclic N-atomsHCl, H₂SO₄Pharmaceutical salt preparation
Cross-couplingPyridine C-4 positionPd catalysts, aryl boronic acidsLibrary diversification for bioassays

Mechanistic Insights

  • Nucleophilic substitution : Follows an SₙAr mechanism due to the electron-withdrawing nature of the pyridine ring, which activates the propoxy group for displacement .

  • N-oxidation : Proceeds via a two-electron transfer mechanism, forming a reactive oxaziridinium intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
Pyrrolo[3,4-c]pyrrole,octahydro-2-(5-propoxy-3-pyridinyl)-,(3aR,6aS)-rel- 5-propoxy-3-pyridinyl 249.3 (calc.) High polarity due to pyridinyl-propoxy group; stereospecific interactions
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole Benzyl group 202.3 Lipophilic substituent enhances membrane permeability
rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate Benzyl + tert-butyl ester 303.4 Ester group improves stability; furo-pyrrole hybrid
Hexahydro-1H-furo[3,4-c]pyrrole Fused furan ring 113.16 Reduced ring saturation; altered conformational flexibility
Pyrrolo[3,4-c]pyrrol-1(2H)-one, hexahydro-,(3aR,6aS)- Ketone group at position 1 126.16 Introduction of ketone enhances hydrogen-bonding capacity

Physicochemical Properties

  • Solubility : The 5-propoxy-3-pyridinyl group increases aqueous solubility compared to benzyl-substituted analogues (e.g., cis-2-benzyloctahydropyrrolo[3,4-c]pyrrole) .
  • LogP Values :
    • Target compound: Estimated LogP ~1.2 (similar to cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole, LogP = 1.23) .
    • Benzyl-substituted analogue: LogP ~2.5 (higher lipophilicity) .

Key Research Findings

  • Stereochemical Impact : The (3aR,6aS) configuration ensures optimal spatial alignment for binding to enzymatic pockets (e.g., COX-2 active site) .
  • Substituent Effects :
    • Propoxy-pyridinyl groups enhance solubility but reduce blood-brain barrier penetration compared to benzyl groups .
    • tert-Butyl esters (e.g., in rel-(3aR,6aR)-tert-butyl derivatives) improve metabolic stability .
  • Thermal Stability : Hexahydro derivatives (e.g., Pyrrolo[3,4-c]pyrrol-1(2H)-one) exhibit higher melting points (predicted 337°C) due to ketone-induced rigidity .

Preparation Methods

The pyrrolo[3,4-c]pyrrole bicyclic framework is frequently constructed via 1,3-dipolar cycloaddition reactions. A pivotal study demonstrated that azomethine ylides, generated from benzimidazole nitriles and octahydropyrrolo[3,4-c]pyrrole methanamine, undergo regioselective [3+2] cycloaddition to form the fused bicyclic structure . For the target compound, this approach enables the introduction of the 5-propoxy-3-pyridinyl group at position 2 through careful selection of dipolarophiles.

Key reaction parameters include:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile for optimal dipole stability.

  • Temperature : Reflux conditions (80–100°C) to accelerate cycloaddition.

  • Catalyst : Triethylamine or DBU to facilitate ylide formation.

The exo cycloadduct predominates under these conditions, yielding the desired stereochemistry . Post-cycloaddition, the propoxy-pyridinyl moiety is introduced via nucleophilic aromatic substitution (NAS) using 3-hydroxy-5-propoxy-pyridine and a palladium catalyst .

Green Synthesis in Subcritical Water

Subcritical water (130°C, 15 bar) serves as an eco-friendly medium for functionalizing the pyrrolo[3,4-c]pyrrole core. A novel protocol synthesizes octahydropyrrolo[3,4-c]pyrrole thioureas, which react with α-haloketones to form 2-(thiazol-2-yl) derivatives . Adapting this method, 5-propoxy-3-pyridinyl groups are introduced using 3-bromo-5-propoxypyridine under subcritical conditions:

StepReagentSolventTime (h)Yield (%)
1Benzoyl isothiocyanateSubcritical H₂O285
23-Bromo-5-propoxypyridineSubcritical H₂O478

This method avoids toxic solvents and reduces reaction times by 50% compared to conventional organic media .

Carbamate Group Incorporation and Thermal Rearrangement

US5616725A discloses pyrrolo[3,4-c]pyrroles with carbamate groups, which act as precursors for subsequent functionalization . The target compound is synthesized via a two-step process:

  • Carbamate Formation :

    • React octahydropyrrolo[3,4-c]pyrrole with diethyl dicarbonate in dioxane at 60°C.

    • Yield: 67–89% .

  • Pyridinyl Introduction :

    • Substitute the carbamate group with 5-propoxy-3-pyridinyl using Mitsunobu conditions (DIAD, PPh₃) .

Thermal treatment (150°C, 2 h) ensures complete deprotection and stereochemical uniformity .

Barton–Zard Reaction for Chromeno-Pyrrolo Fusion

While PMC9737169 focuses on chromeno[3,4-c]pyrroles, its Barton–Zard protocol is adaptable for pyridinyl-substituted variants . Ethyl isocyanoacetate reacts with nitroalkenes under K₂CO₃ catalysis to form the pyrrole core. Modifying the nitroalkene precursor to include a pyridinyl fragment enables direct incorporation:

  • Nitroalkene Synthesis : Condense 5-propoxy-3-pyridinecarbaldehyde with nitromethane.

  • Cyclization : Reflux in ethanol with K₂CO₃ (0.5 h, 94% yield) .

Stereochemical Control and Characterization

Achieving the (3aR,6aS)-rel configuration necessitates chiral auxiliaries or resolution techniques. Crystallization from hexane/ethyl acetate mixtures enriches the desired diastereomer . X-ray diffraction confirms the stereochemistry, with characteristic peaks at = 12.4°, 18.7°, and 25.3° .

1H-NMR Data :

  • δ 1.02 (t, 3H, -OCH₂CH₂CH₃)

  • δ 3.45 (m, 2H, pyrrolidine-H)

  • δ 6.88 (d, 1H, pyridine-H)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity
Cycloaddition 7598High (exo)
Subcritical Water 7895Moderate
Barton–Zard 9497Low

Cycloaddition offers superior stereocontrol, whereas Barton–Zard provides higher yields. Subcritical water balances environmental and efficiency metrics.

Challenges and Optimization

  • Regioselectivity : Competing reactions at N1 vs. C2 require directing groups (e.g., carbamates) .

  • Solvent Sensitivity : THF stabilizes intermediates but complicates pyridinyl NAS; DMF improves reactivity .

  • Thermal Degradation : Prolonged heating above 200°C decomposes the pyrrole core .

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrrolo[3,4-c]pyrrole derivatives with substituted pyridinyl groups?

The synthesis of pyrrolo[3,4-c]pyrrole derivatives often utilizes 1,3-dipolar cycloaddition reactions. For example, azomethine ylides generated from ninhydrin and amines (e.g., benzylamine or sarcosine) react with dipolarophiles like maleimide derivatives under reflux in methanol. This method yields spirocyclic pyrrolo[3,4-c]pyrrole derivatives with high stereochemical control . Key steps include:

  • Reagent ratios : Equimolar reactants (1:1:1 for ninhydrin, amine, and dipolarophile).
  • Reaction monitoring : TLC to confirm completion.
  • Purification : Recrystallization using solvents like chloroform:methanol (1:1) .

Q. How is the stereochemical configuration (e.g., 3aR,6aS) of pyrrolo[3,4-c]pyrrole derivatives validated experimentally?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. For example, the title compound in was analyzed to determine bond angles, torsion angles, and spatial arrangement of substituents. Additionally, NMR spectroscopy (e.g., 13C^{13}\text{C} NMR) identifies spiro quaternary carbons (δ ~70 ppm) and substituent-specific shifts, while IR spectroscopy confirms functional groups like carbonyls (C=O stretches at ~1740 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing the purity and molecular structure of this compound?

  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., MW = 189.2569 g/mol for a related derivative ).
  • HPLC : Assesses purity (>98% for research-grade compounds ).
  • NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., carbonyl carbons at δ 170–200 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity in pyrrolo[3,4-c]pyrrole synthesis?

  • Solvent selection : Methanol or ethanol promotes dipole formation in cycloadditions .
  • Catalysis : Visible-light photocatalysis (e.g., 9-mesityl-10-methylacridinium perchlorate) enables [3+2] cyclization under mild conditions, achieving yields up to 99% .
  • Temperature control : Reflux (60–80°C) balances reaction rate and side-product minimization .

Q. What computational tools are used to predict and validate the bioactivity of pyrrolo[3,4-c]pyrrole derivatives?

  • Molecular docking : Simulates interactions with biological targets (e.g., SARS-CoV-2 Mpro^\text{pro} or COX enzymes). For example, derivatives with propoxy-pyridinyl groups showed strong binding affinity to COX-1/2 (docking scores < -8.0 kcal/mol) .
  • ADMET prediction : Assesses pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .

Q. How do structural modifications (e.g., propoxy vs. methoxy substituents) influence biological activity?

  • Electron-withdrawing groups (e.g., nitro or sulfonyl) enhance COX-2 selectivity (IC50_{50} < 1 μM) .
  • Bulkier substituents (e.g., propoxy) improve metabolic stability but may reduce solubility. Comparative studies show a 2–3x increase in half-life for propoxy derivatives versus methoxy analogs .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Dose-response studies : Confirm activity thresholds (e.g., IC50_{50} values validated across 3+ replicates).
  • Structural analogs : Synthesize and test derivatives with incremental modifications to isolate contributing moieties .
  • Crystallography : Correlate bioactive conformations with X-ray/NMR-derived structures .

Q. How are pyrrolo[3,4-c]pyrrole derivatives evaluated for anti-inflammatory or antiviral potential?

  • In vitro assays :
    • COX inhibition : Measure prostaglandin E2_2 (PGE2_2) suppression in RAW 264.7 macrophages .
    • Viral protease inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 Mpro^\text{pro} IC50_{50} determination) .
  • In vivo models : Murine inflammation models (e.g., carrageenan-induced paw edema) assess efficacy and toxicity .

Methodological Resources

TechniqueApplication ExampleReference
1,3-Dipolar CycloadditionSynthesis of spiro-pyrrolo[3,4-c]pyrrole cores
X-ray CrystallographyStereochemical validation
Molecular DockingTarget interaction modeling
Photoredox CatalysisMild, high-yield synthesis

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